N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features:
- N1-substituent: A 2-hydroxyethyl chain linked to a 1-methylindol-5-yl group. The indole moiety, a bicyclic aromatic system, is substituted with a methyl group at the N1 position, which may enhance metabolic stability and hydrophobic interactions .
- N2-substituent: A 2-methoxybenzyl group, where the methoxy group at the ortho position introduces steric and electronic effects that could influence receptor binding or solubility .
Oxalamides are recognized for their versatility in applications ranging from flavor enhancement (e.g., umami agonists like S336) to therapeutic agents (e.g., enzyme inhibitors) .
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-11,18,25H,12-13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYHLRXYKKYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide, is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology. .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They are involved in the treatment of various disorders in the human body, including cancer cells and microbes
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Indole derivatives are known to have various biologically vital properties. .
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates an indole moiety and an oxalamide functional group, which are known for their significant roles in various biological systems.
Molecular Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 381.4 g/mol. The presence of functional groups such as hydroxyl, methoxy, and oxalamide contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 2034410-91-6 |
The compound exhibits its biological activity primarily through interactions with specific receptors, notably the 5-HT1D serotonin receptor . This receptor is implicated in various neurological functions, including mood regulation and anxiety responses. The binding of this compound to these receptors can lead to modulation of neurotransmitter release, influencing several physiological processes.
Biological Activities
Research indicates that this compound may possess various biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : The oxalamide group may contribute to anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : By acting on serotonin receptors, this compound may provide neuroprotective benefits, potentially aiding in the treatment of mood disorders.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to this compound:
- Anticancer Studies : A study demonstrated that indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colorectal carcinoma) and A549 (lung cancer) with IC50 values ranging from 0.1 to 1 µM .
- Anti-inflammatory Mechanisms : Research on oxime derivatives has indicated their role as inhibitors of lipoxygenase and other inflammatory mediators, suggesting a potential pathway for anti-inflammatory activity .
- Neuropharmacological Effects : Compounds targeting the 5-HT1D receptor have been shown to modulate serotonin levels effectively, which could translate into therapeutic effects for anxiety and depression .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : Utilizing methods such as Fischer indole synthesis.
- Oxalamide Formation : Reacting the indole derivative with oxalyl chloride in the presence of a base like triethylamine.
These steps are crucial for ensuring high yields and purity of the final product through purification techniques such as recrystallization or chromatography .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between the target compound and related oxalamides:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-methoxybenzyl group in the target compound contrasts with S336’s 2,4-dimethoxybenzyl group. Indole vs. Pyridine: S336’s pyridinylethyl chain introduces polarity, enhancing water solubility, whereas the target’s indole group prioritizes hydrophobic interactions .
Synthetic Routes :
- The target compound likely follows standard oxalamide synthesis protocols (e.g., reacting oxalyl chloride with amines in solvents like toluene at 60°C) . Yields for similar compounds range from 23% to 83%, influenced by substituent reactivity .
Regulatory and Toxicological Profiles :
- S336 holds regulatory approval (FEMA 4233) due to favorable toxicity profiles in rodents , while the target compound’s safety data remain uncharacterized.
- Structural analogs like S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show weak CYP3A4 inhibition (<50% at 10 µM), suggesting low drug-interaction risks for oxalamides .
Potential Applications: Flavor Enhancement: The target’s indole and methoxy groups align with umami agonist pharmacophores, though potency likely depends on substituent optimization . Therapeutic Use: Indole-containing oxalamides (e.g., ) are explored for CNS targets, leveraging indole’s affinity for serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
